DL-Fructose-6-phosphate

Description

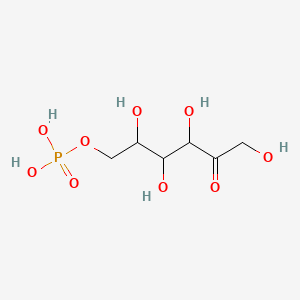

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,6-tetrahydroxy-5-oxohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291886 | |

| Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very soluble in water; [Merck Index] | |

| Record name | Fructose-6-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1174374-30-1, 643-13-0 | |

| Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174374-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dl Fructose 6 Phosphate Within Carbohydrate Metabolic Pathways

Glycolysis and the Role of DL-Fructose-6-phosphate

Glycolysis is the metabolic pathway that breaks down glucose into pyruvate (B1213749), releasing energy in the form of ATP. wikipedia.org F6P is a key molecule in the preparatory phase of this pathway.

The conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate is a critical juncture in glycolysis. This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), which transfers a phosphate (B84403) group from ATP to F6P. wikipedia.orgreactome.org This step is considered the first committed and irreversible step unique to the glycolytic pathway. wikipedia.orgresearchgate.net Once this conversion occurs, the molecule is destined for glycolysis. teachmephysiology.com

The reaction is highly exergonic under physiological conditions and serves as a major point of regulation for the entire glycolytic pathway. wikipedia.orgproteopedia.org PFK-1 is an allosteric enzyme, meaning its activity is modulated by various molecules, allowing the cell to control the rate of glycolysis in response to its energy status. wikipedia.org

Key Regulators of PFK-1 Activity:

| Regulator | Effect on PFK-1 | Metabolic Significance |

| ATP | Inhibitor | High levels of ATP signal that the cell has sufficient energy, thus slowing down glycolysis. wikipedia.org |

| AMP and ADP | Activators | High levels of AMP and ADP indicate a low energy state, stimulating PFK-1 to increase the rate of glycolysis and ATP production. proteopedia.orgmedschoolcoach.com |

| Citrate (B86180) | Inhibitor | Citrate is an intermediate in the citric acid cycle. Its accumulation suggests that the downstream energy-producing pathways are saturated, leading to feedback inhibition of PFK-1. jackwestin.comnih.gov |

| Fructose-2,6-bisphosphate | Potent Activator | This molecule increases the affinity of PFK-1 for fructose-6-phosphate and diminishes the inhibitory effect of ATP, acting as a key feedforward stimulator when glucose is abundant. wikipedia.orgnih.gov |

The phosphorylation of F6P to fructose-1,6-bisphosphate is a thermodynamically favorable reaction, ensuring the glycolytic pathway proceeds in the forward direction. libretexts.org

This compound is formed from glucose-6-phosphate (G6P) in a reversible isomerization reaction catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase. wikipedia.orgwikipedia.org This reaction involves the conversion of an aldose (G6P) to a ketose (F6P). libretexts.org The enzyme facilitates this conversion through a multi-step process that includes ring opening of the glucose molecule, isomerization via an enediol intermediate, and subsequent ring closure to form fructose (B13574). wikipedia.org

This isomerization is a crucial step as it prepares the molecule for the subsequent phosphorylation at the C1 position, which is necessary for the eventual cleavage of the six-carbon sugar into two three-carbon molecules. libretexts.org The reaction is freely reversible under normal cellular conditions and its direction is largely dictated by the relative concentrations of the substrate and product. wikipedia.org Typically, the reaction is driven forward due to the continuous consumption of F6P in the next step of glycolysis by PFK-1. wikipedia.org

While glycolysis as a whole is an irreversible process due to three key exergonic steps, several of its individual reactions are reversible. berkeley.edu The interconversion of glucose-6-phosphate and fructose-6-phosphate catalyzed by phosphoglucose isomerase is one such freely reversible step. wikipedia.org The direction of this reaction is subject to Le Chatelier's principle; a low concentration of F6P, due to its rapid phosphorylation to fructose-1,6-bisphosphate, pulls the reaction in the forward direction. wikipedia.org Conversely, if F6P were to accumulate, the reaction could proceed in reverse. wikipedia.org

However, the subsequent reaction catalyzed by PFK-1 is functionally irreversible under physiological conditions. tutorchase.comquora.com This makes the phosphorylation of F6P the committed step of glycolysis, ensuring that once fructose-1,6-bisphosphate is formed, it proceeds down the glycolytic pathway. teachmephysiology.com

Gluconeogenesis and this compound Dynamics

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. wikipedia.org This process is essentially the reverse of glycolysis, although it bypasses the irreversible glycolytic steps with a different set of enzymes. jackwestin.com this compound is a key intermediate in this pathway as well.

In gluconeogenesis, fructose-6-phosphate is produced from fructose-1,6-bisphosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis. However, since the PFK-1 reaction is irreversible, a different enzyme, fructose-1,6-bisphosphatase (FBPase), is required. ebi.ac.uk FBPase catalyzes the hydrolysis of the phosphate group at the C1 position of fructose-1,6-bisphosphate, yielding fructose-6-phosphate and inorganic phosphate. nih.gov

This reaction is a key regulatory point in gluconeogenesis. wikipedia.org FBPase activity is subject to allosteric regulation, which helps to prevent the wasteful simultaneous operation of glycolysis and gluconeogenesis (a futile cycle). oup.com

Key Regulators of FBPase Activity:

| Regulator | Effect on FBPase | Metabolic Significance |

| AMP | Inhibitor | High levels of AMP signal a low energy state, which inhibits gluconeogenesis to prevent the cell from expending energy to synthesize glucose when it needs to be breaking it down for ATP. jackwestin.comnih.gov |

| Fructose-2,6-bisphosphate | Inhibitor | This molecule, which activates glycolysis, is a potent inhibitor of FBPase, ensuring that when glycolysis is active, gluconeogenesis is suppressed. nih.govnih.gov |

Once fructose-6-phosphate is formed during gluconeogenesis, it is readily converted to glucose-6-phosphate by the reversible enzyme phosphoglucose isomerase. wikipedia.orgnih.gov In the final step of gluconeogenesis, which primarily occurs in the liver and kidneys, the phosphate group is removed from glucose-6-phosphate by the enzyme glucose-6-phosphatase, releasing free glucose into the bloodstream. wikipedia.orglibretexts.org

Pentose (B10789219) Phosphate Pathway (PPP) Connections of this compound

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. microbenotes.com Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursor for nucleotide synthesis, ribose-5-phosphate. microbenotes.comnih.gov this compound (F6P) is a critical intersecting molecule that links the PPP with glycolysis, primarily through the non-oxidative branch of the pathway. nih.govlibretexts.org

This compound, along with glyceraldehyde-3-phosphate, serves as a key entry point into the non-oxidative phase of the Pentose Phosphate Pathway. libretexts.org This phase consists of a series of reversible reactions that interconvert sugar phosphates. nih.govlibretexts.org The entry of F6P allows for the synthesis of pentose phosphates when they are needed by the cell for nucleotide and nucleic acid synthesis, even when the oxidative phase of the PPP (which produces NADPH) is less active. mdpi.com Conversely, excess pentose phosphates can be converted back into F6P and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway for energy production. nih.govmdpi.com This flexibility allows the cell to adapt to varying metabolic demands. microbenotes.com

The interconversions of sugar phosphates in the non-oxidative PPP are primarily catalyzed by two key enzymes: transketolase and transaldolase. nih.govlibretexts.org this compound is both a substrate and a product in these reactions.

Transketolase: This enzyme, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol unit. nih.govstackexchange.com In one key reaction, transketolase transfers a two-carbon fragment from a ketose, such as xylulose-5-phosphate, to an aldose, erythrose-4-phosphate, resulting in the formation of this compound and glyceraldehyde-3-phosphate. libretexts.orgwikipedia.org

Transaldolase: This enzyme facilitates the transfer of a three-carbon dihydroxyacetone unit. nih.gov For instance, transaldolase can transfer this unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and this compound. nih.gov

These reversible reactions, summarized in the table below, allow for the regeneration of glycolytic intermediates from pentose phosphates and vice versa, highlighting the central role of F6P in this metabolic hub. mit.edu

| Enzyme | Substrates | Products | Carbon Unit Transferred |

| Transketolase | Xylulose-5-phosphate + Erythrose-4-phosphate | This compound + Glyceraldehyde-3-phosphate | 2-carbon ketol |

| Transaldolase | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | This compound + Erythrose-4-phosphate | 3-carbon dihydroxyacetone |

While the oxidative branch of the PPP is the direct source of NADPH, the non-oxidative branch, through its connection with glycolysis via this compound, indirectly contributes to both Ribose-5-phosphate and NADPH production. nih.gov When the cellular demand for NADPH is high, F6P and glyceraldehyde-3-phosphate can be used to synthesize pentose phosphates through the reversal of the transketolase and transaldolase reactions. wikipedia.org These pentose phosphates can then enter the oxidative branch to generate more NADPH. nih.gov

This cyclical process, sometimes referred to as pentose cycling, allows for the complete oxidation of glucose to CO2, with the primary output being NADPH rather than ATP. nih.gov In this mode, F6P is continually regenerated and shunted back into the oxidative PPP, maximizing NADPH production for biosynthetic processes like fatty acid and steroid synthesis, as well as for antioxidant defense. nih.govwikipedia.org Furthermore, the interconversion of F6P to pentose phosphates ensures a steady supply of ribose-5-phosphate, the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). microbenotes.commdpi.com

Hexosamine Biosynthetic Pathway (HBP) and this compound Intermediacy

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes a small percentage (approximately 2-3%) of the total glucose that enters a cell. nih.gov This pathway is responsible for producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.govnih.gov this compound, an intermediate of glycolysis, serves as the initial substrate that is shunted into the HBP. frontiersin.org

The entry point and first committed step of the HBP is the conversion of this compound to glucosamine-6-phosphate. nih.govresearchgate.net This reaction is a critical juncture, diverting a glycolytic intermediate into a pathway that produces amino sugars. researchgate.net The synthesis of glucosamine-6-phosphate from F6P is essentially an irreversible reaction, ensuring a unidirectional flow into the HBP. ebi.ac.uk This conversion is fundamental as glucosamine-6-phosphate is the direct precursor for the subsequent steps in the pathway that ultimately lead to the formation of UDP-GlcNAc. researchgate.netebi.ac.uk

The enzymatic conversion of this compound to glucosamine-6-phosphate is catalyzed by the rate-limiting enzyme of the HBP, Glutamine-Fructose-6-phosphate Aminotransferase (GFAT), with GFPT1 being a key isoform. nih.govuniprot.orgresearchgate.net This enzyme belongs to the transaminase family and facilitates the transfer of an amino group from L-glutamine to D-fructose-6-phosphate. wikipedia.org The reaction produces L-glutamate and D-glucosamine-6-phosphate as its products. wikipedia.org

The activity of GFPT1 is a primary regulatory point for the entire HBP. frontiersin.org Increased flux of glucose through glycolysis leads to higher concentrations of the substrate F6P, which can drive more activity through the HBP, provided that glutamine is also available. nih.gov This makes GFPT1 a crucial sensor of both glucose and amino acid availability in the cell. frontiersin.org The regulation of GFPT1 is vital for controlling the production of UDP-GlcNAc, which in turn influences the glycosylation of numerous cellular proteins and lipids, affecting processes such as signal transduction and gene expression. nih.govuniprot.org

| Enzyme | Substrates | Products | Pathway | Significance |

| Glutamine-Fructose-6-phosphate Aminotransferase (GFPT1) | This compound + L-Glutamine | D-Glucosamine-6-phosphate + L-Glutamate | Hexosamine Biosynthetic Pathway | Rate-limiting step, controls flux of glucose into the HBP. nih.govuniprot.org |

Reversion via Glucosamine-6-phosphate Deaminases (GNPDAs)

Glucosamine-6-phosphate deaminases (GNPDAs), designated as EC 3.5.99.6, are allosteric enzymes that catalyze the reversible conversion of D-glucosamine-6-phosphate (GlcN-6P) to D-fructose-6-phosphate (F6P) and ammonia (B1221849). nih.govwikipedia.orgnih.gov This reaction represents a critical link between the hexosamine biosynthetic pathway (HBP) and glycolysis.

While the deamination of GlcN-6P to F6P is often favored, thereby channeling carbons from amino sugar metabolism into glycolysis, the reverse reaction—the amination of F6P to form GlcN-6P—is physiologically significant. nih.gov This reversion is particularly relevant under conditions of high ammonia concentrations, providing an alternative route for the synthesis of GlcN-6P, a precursor for UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The enzyme is activated by N-acetyl-D-glucosamine-6-phosphate, a downstream product of the HBP, creating a feedback loop. wikipedia.org This reversibility allows GNPDAs to play a crucial role in maintaining the homeostasis of the cellular UDP-GlcNAc pool, which is essential for proper protein and lipid glycosylation. nih.gov

| Enzyme | EC Number | Reaction | Directionality | Key Regulator |

|---|---|---|---|---|

| Glucosamine-6-phosphate Deaminase (GNPDA) | 3.5.99.6 | GlcN-6P + H₂O ⇌ F6P + NH₃ | Reversible | Activated by GlcNAc-6P |

Other Interconnected Metabolic Routes Involving this compound

F6P's role extends well beyond its interplay with the hexosamine pathway, connecting it to the metabolism of other key monosaccharides and the synthesis of complex carbohydrates.

Fructose and Mannose Metabolism Pathways

This compound serves as a direct link between glucose, fructose, and mannose metabolism.

Fructose Metabolism : While dietary fructose is primarily metabolized in the liver to fructose-1-phosphate, it can also be phosphorylated by hexokinase to F6P, directly entering the glycolytic pathway. wikipedia.org F6P is a central intermediate in glycolysis, where it is phosphorylated to fructose-1,6-bisphosphate in a key regulatory step. wikipedia.orgyoutube.com

Mannose Metabolism : The connection to mannose metabolism is mediated by the enzyme mannose-6-phosphate (B13060355) isomerase (EC 5.3.1.8), which catalyzes the reversible interconversion of F6P and mannose-6-phosphate (M6P). wikipedia.orgnih.govresearchgate.net This reaction is vital as M6P is the precursor for all glycosylation pathways involving mannose, including the synthesis of N-glycans and GPI anchors. nih.gov The ability to convert F6P to M6P ensures a steady supply of mannose precursors for these essential biosynthetic processes, even when dietary mannose is limited. researchgate.net Conversely, excess mannose can be shunted into glycolysis via its conversion to F6P. nih.gov

Starch and Sucrose (B13894) Metabolism, including Sucrose 6F-phosphate Phosphorylase Activity

F6P is a direct or indirect participant in the metabolism of major storage and transport sugars in various organisms.

Starch and Glycogen (B147801) Synthesis : Through its isomerization to glucose-6-phosphate, which is then converted to glucose-1-phosphate, F6P provides the fundamental building block (UDP-glucose) for the synthesis of storage polysaccharides like starch in plants and glycogen in animals. agriculturejournals.cz In some plants, the enzyme pyrophosphate-fructose-6-phosphate 1-phosphotransferase plays a role in regulating starch biosynthesis by reversibly converting F6P to fructose-1,6-bisphosphate. nih.gov

Sucrose Metabolism : In plants and some bacteria, sucrose is synthesized via sucrose-phosphate synthase, which uses UDP-glucose and fructose-6-phosphate to produce sucrose-6-phosphate. wikipedia.org A subsequent phosphatase step yields sucrose. A distinct pathway has been identified in some gut bacteria involving Sucrose 6F-phosphate Phosphorylase (SPP) . nih.gov This enzyme catalyzes the reversible phosphorolysis of sucrose 6F-phosphate, a phosphorylated form of sucrose, to yield glucose-1-phosphate and fructose-6-phosphate. nih.govnih.gov This allows these microbes to directly convert a phosphorylated sucrose derivative into intermediates that can enter central metabolism. nih.govresearchgate.net

| Enzyme | Substrate | Products | Metabolic Pathway |

|---|---|---|---|

| Sucrose 6F-phosphate Phosphorylase (SPP) | Sucrose 6F-phosphate + Pi | Glucose-1-phosphate + Fructose-6-phosphate | Sucrose Catabolism |

Precursor Role in Biosynthesis of Diverse Molecules

As a central metabolic intermediate, this compound serves as a starting point for the synthesis of a wide array of essential biomolecules.

Hexosamine Biosynthetic Pathway (HBP) : F6P is a crucial substrate for the HBP, which begins with the conversion of F6P and glutamine into glucosamine-6-phosphate. nih.govnih.govfrontiersin.org The end product of this pathway, UDP-GlcNAc, is an essential precursor for the synthesis of glycosaminoglycans, proteoglycans, and for the N- and O-linked glycosylation of proteins and lipids. researchgate.netyoutube.com

Polysaccharide Synthesis : As mentioned, F6P is a precursor for storage polysaccharides like starch and glycogen. agriculturejournals.cz Studies on polysaccharide biosynthesis have shown that glucose, which is readily converted to F6P, is the primary source for the monosaccharide units, including D-galactose, D-xylose, and L-arabinose, that constitute various plant polysaccharides. nih.gov

Amino Sugar-Containing Macromolecules : The product of the initial HBP reaction, glucosamine-6-phosphate, is the foundational molecule for all amino sugar-containing macromolecules, highlighting the critical role of F6P as the entry point for this entire class of molecules. ebi.ac.uk

Glycolytic Intermediates for Other Pathways : By proceeding through glycolysis, F6P contributes to the pool of pyruvate and acetyl-CoA. These molecules are, in turn, precursors for fatty acid synthesis and the tricarboxylic acid (TCA) cycle, which provides intermediates for amino acid synthesis.

Enzymology and Reaction Mechanisms of Dl Fructose 6 Phosphate Transforming Enzymes

Phosphofructokinase (PFK) Superfamily

The phosphofructokinase superfamily encompasses a group of enzymes that phosphorylate F6P. This superfamily is broadly categorized based on the phosphate (B84403) donor they utilize.

ATP-dependent phosphofructokinases (EC 2.7.1.11), commonly referred to as PFK-1, are key regulatory enzymes in the glycolytic pathway. wikipedia.orgproteopedia.org They catalyze the irreversible transfer of a phosphate group from ATP to F6P, yielding fructose-1,6-bisphosphate and ADP. wikipedia.orgbyjus.com PFK-1 is a complex allosteric enzyme, typically a tetramer, and is subject to intricate regulation by various cellular metabolites. wikipedia.orgbyjus.com

The active site of PFK-1 is located at the interface between two subunits of the tetrameric enzyme and is responsible for binding both the phosphoryl donor, ATP-Mg²⁺, and the acceptor, F6P. wikipedia.org Each subunit is composed of two domains, one that primarily binds ATP and another that binds F6P. wikipedia.org The architecture of the catalytic site is highly conserved across different species.

In prokaryotes such as Escherichia coli, specific amino acid residues have been identified as crucial for substrate binding. For instance, Asp127 and Arg171 are proposed to be involved in binding F6P. wikipedia.orgproteopedia.org In the thermophilic bacterium Bacillus stearothermophilus, the positively charged side chain of Arg162 forms a salt bridge with the phosphate group of F6P. wikipedia.orgproteopedia.org This interaction is critical for stabilizing the active R-state conformation of the enzyme. wikipedia.org

In mammalian PFK-1, the catalytic site is also formed at the subunit interface. Studies on human muscle phosphofructokinase have identified His-199, His-298, Arg-201, and Arg-292 as key residues within the F6P binding site. nih.gov The binding of ATP occurs in a separate pocket, and the γ-phosphate of ATP is positioned for transfer to the C1 hydroxyl group of F6P. The catalytic mechanism is proposed to involve a nucleophilic attack by the C1-hydroxyl group of F6P on the terminal phosphate of ATP, facilitated by a basic residue in the active site that acts as a general base to deprotonate the hydroxyl group. ebi.ac.uk

The enzyme undergoes significant conformational changes upon substrate and effector binding, transitioning between a low-activity T-state and a high-activity R-state. proteopedia.orgebi.ac.uk The binding of the substrate F6P promotes the transition to the R-state, which has a higher affinity for F6P, leading to cooperative binding. proteopedia.org

PFK-1 exhibits complex allosteric kinetics, characterized by a sigmoidal dependence of reaction velocity on the concentration of F6P. wikipedia.org This cooperative behavior is a hallmark of allosteric enzymes and allows for sensitive regulation of enzyme activity in response to small changes in substrate concentration. The enzyme's activity is intricately regulated by the cellular energy status, primarily through the concentrations of adenine (B156593) nucleotides.

ATP serves as both a substrate and a potent allosteric inhibitor of PFK-1. wikipedia.org At low concentrations, ATP binds to the catalytic site and participates in the phosphorylation reaction. However, at high concentrations, ATP binds to a separate allosteric site, inducing a conformational change that shifts the enzyme to the inactive T-state and decreases its affinity for F6P. proteopedia.org This inhibition is a crucial feedback mechanism that slows down glycolysis when the cell has an ample supply of energy.

The inhibitory effect of ATP is counteracted by AMP and ADP, which act as allosteric activators. wikipedia.orgproteopedia.org An increase in the AMP/ATP or ADP/ATP ratio, indicative of a low energy state, promotes the transition of PFK-1 to the active R-state, thereby stimulating glycolysis. The most potent allosteric activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgbyjus.com F-2,6-BP is synthesized from F6P by a separate enzyme, PFK-2. byjus.com Binding of F-2,6-BP to an allosteric site on PFK-1 dramatically increases the enzyme's affinity for F6P and relieves the inhibition by ATP. wikipedia.orgbyjus.com This feed-forward activation ensures that glycolysis is robustly activated when glucose is abundant.

The kinetic properties of PFK-1 vary among different organisms and tissues, reflecting their specific metabolic needs.

| Organism/Tissue | Substrate | Km | Vmax | kcat | Allosteric Regulators |

| Bacillus stearothermophilus | ATP | 0.020 - 0.032 mM proteopedia.org | - | - | Activators: ADP, AMP; Inhibitors: PEP proteopedia.org |

| Human Platelet | Fructose-6-phosphate (B1210287) | - | - | - | Activators: ADP; Inhibitors: ATP portlandpress.com |

| Rabbit Muscle | Fructose-6-phosphate | - | - | - | Activators: Fructose-2,6-bisphosphate, AMP, ADP; Inhibitors: ATP, Citrate (B86180) nih.gov |

| Rhodnius prolixus (Flight Muscle) | Fructose-6-phosphate | - | - | - | Activators: AMP, Fructose-2,6-bisphosphate; Inhibitors: ATP scielo.br |

| Human Liver (PFKL) | Fructose-6-phosphate | - | - | - | Activators: AMP, ADP; Inhibitors: ATP, Citrate nih.gov |

Note: Specific values for Vmax and kcat are highly dependent on assay conditions and are not always reported in a standardized manner.

Pyrophosphate: DL-fructose-6-phosphate 1-phosphotransferases (EC 2.7.1.90), abbreviated as PFP or PPi-PFK, represent another class of enzymes that phosphorylate F6P. wikipedia.org Unlike PFK-1, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor in a reversible reaction. wikipedia.org This enzyme is predominantly found in the cytosol of plants and some protists and bacteria. wikipedia.org

PFP exhibits considerable structural and functional diversity across different life forms. In many plants, PFP is a heterotetrameric enzyme composed of two distinct types of subunits: a catalytic β-subunit and a regulatory α-subunit. nih.gov However, the specific subunit composition can vary. For instance, in rice (Oryza sativa), the PFP enzyme is a heterotetramer formed by the interaction of one type of β-subunit with different α-subunits. nih.gov In contrast, some bacteria and protists possess homodimeric or homotetrameric PFP enzymes.

Functionally, the reversibility of the PFP-catalyzed reaction allows it to participate in both glycolysis (F6P phosphorylation) and gluconeogenesis (fructose-1,6-bisphosphate dephosphorylation), depending on the metabolic state of the cell. wikipedia.orgnih.gov This dual functionality contrasts with the largely unidirectional role of PFK-1 in glycolysis. The direction of the PFP reaction is influenced by the relative concentrations of substrates and products, as well as the presence of allosteric regulators. In plants, PFP plays a significant role in carbohydrate metabolism, including sucrose (B13894) synthesis and degradation, and in metabolic adaptation to environmental stresses. nih.gov

A key kinetic feature of many PFP enzymes, particularly from plant sources, is their potent activation by fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgnih.gov F-2,6-BP acts as an allosteric activator, dramatically increasing the enzyme's affinity for F6P and stimulating its catalytic activity. nih.gov For example, PFP from germinating castor bean endosperm is stimulated about 20-fold by F-2,6-BP, with a half-maximal activation constant (Ka) of approximately 10 nanomolar. nih.gov This activation allows PFP to be highly responsive to cellular signals that coordinate carbohydrate metabolism.

The kinetic behavior of PFP can vary depending on the organism and the presence of activators. In the absence of F-2,6-BP, the enzyme may exhibit Michaelis-Menten kinetics. However, in the presence of the activator, the affinity for substrates is significantly enhanced. The oligomeric state of PFP is crucial for its function and regulation. In rice, the β-subunit can form homodimers, but the formation of a heterotetramer with α-subunits is important for its role in starch biosynthesis and seed development. nih.gov The interaction between the subunits can influence the enzyme's kinetic properties and its response to allosteric effectors.

| Organism/Source | Substrates | Activator | Ka for Activator | Kinetic Effects of Activator |

| Castor Bean (Endosperm) | F6P, PPi | Fructose-2,6-bisphosphate | ~10 nM nih.gov | ~20-fold increase in activity; increased affinity for F6P, F-1,6-BP, and PPi nih.gov |

| Mung Bean | F6P, PPi | Fructose-2,6-bisphosphate | 30 nM nih.gov | ~9-fold increase in Vmax (forward); ~30-fold increase in V/K for substrates (forward) nih.gov |

Pyrophosphate: this compound 1-phosphotransferases (PFP)

Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in gluconeogenesis and the Calvin cycle, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govnih.gov This reaction is a key regulatory point in metabolism, essentially opposing the reaction catalyzed by phosphofructokinase in glycolysis. nih.gov

FBPase exhibits strict substrate specificity for D-fructose 1,6-bisphosphate. wikipedia.org This specificity ensures the unidirectional flow of the gluconeogenic pathway at this step. While it catalyzes the hydrolysis, the reverse reaction, the phosphorylation of fructose-6-phosphate, is catalyzed by a separate enzyme, phosphofructokinase, allowing for independent regulation of glycolysis and gluconeogenesis. ebi.ac.uk

Table 1: Catalytic Residues and Their Roles in FBPase

| Residue/Component | Role in Catalysis |

| Divalent Cations (Mg²⁺, Mn²⁺) | Essential cofactors that bind the 1-phosphoryl group, stabilize negative charges, and facilitate catalysis. ebi.ac.ukresearchgate.net |

| Asp68 | Acts as a proton carrier, relaying a proton from the substrate to the anionic fructose-6-phosphate intermediate. ebi.ac.uk |

| Asp74 | Functions as the general acid/base that activates the catalytic water molecule by abstracting a proton. ebi.ac.uk |

| Glu97 | Acts as a bidentate ligand for two of the magnesium binding sites (Mg1 and Mg2). ebi.ac.uk |

FBPase is a highly regulated allosteric enzyme. In most species, it exists as a homotetramer. nih.gov Its activity is primarily controlled by two key allosteric effectors: adenosine monophosphate (AMP) and fructose-2,6-bisphosphate.

AMP Inhibition: AMP acts as a potent allosteric inhibitor, binding to a regulatory site distinct and distant from the active site, approximately 28 Å away. nih.govresearchgate.net The binding of AMP induces a significant conformational change in the enzyme's quaternary structure. This change involves a rotation of approximately 19° of two subunits relative to the other two, transitioning the enzyme from a high-activity "R" (relaxed) state to a low-activity "T" (tense) state. nih.gov This conformational shift disorders a critical loop (residues 52-72) in the active site, rendering the enzyme less active. researchgate.net Altering key residues in the AMP binding site, such as Lysine 112 and Tyrosine 113, has been shown to reduce the enzyme's sensitivity to AMP regulation. nih.govresearchgate.net

Fructose-2,6-bisphosphate Inhibition: Fructose-2,6-bisphosphate is a powerful competitive inhibitor that binds directly to the active site. nih.govnih.gov By binding to the same site as the substrate, it sterically hinders the access of fructose-1,6-bisphosphate, thereby inhibiting catalysis. nih.gov There is a synergistic relationship between the two inhibitors; the presence of fructose-2,6-bisphosphate reduces the concentration of AMP needed to achieve a certain level of inhibition. nih.gov

Table 2: Regulatory Ligands of FBPase and Their Effects

| Ligand | Binding Site | Type of Regulation | Conformational Effect |

| AMP | Allosteric site, distant from the active site. nih.gov | Negative allosteric effector. researchgate.net | Induces T-state conformation via subunit rotation. nih.gov |

| Fructose-2,6-bisphosphate | Active site. nih.gov | Competitive inhibitor. nih.gov | Sterically blocks substrate binding. nih.gov |

This compound Aldolase (B8822740) Activity and Mechanism

Fructose-6-phosphate aldolase (FSA) is a Class I aldolase belonging to the MipB/TalC family of enzymes. nih.govki.se Unlike the more common fructose-1,6-bisphosphate aldolase from glycolysis, FSA catalyzes the reversible cleavage of fructose-6-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. ki.se Class I aldolases, including FSA, utilize a characteristic Schiff base intermediate in their catalytic mechanism. ki.senih.gov

A remarkable structural feature of E. coli fructose-6-phosphate aldolase is its quaternary structure. The enzyme assembles into a decamer composed of ten identical subunits, exhibiting a 52-point group symmetry. nih.gov This decamer is formed by the association of two ring-like pentamers, stacked on top of each other. nih.gov

The formation of the pentameric rings, and subsequently the decamer, is primarily driven by a phenomenon known as inter-subunit helix swapping. nih.gov The C-terminal α-helix of one subunit extends away from its own barrel and inserts into the active site of an adjacent subunit within the pentamer. nih.govki.se This "swapped" helix plays a critical role in stabilizing the pentameric assembly and also contributes important interactions to the neighboring active site. This is a significant departure from classical transaldolases, where the equivalent C-terminal helix folds back to cover the active site of its own subunit and is involved in forming a dimeric interface. nih.govki.se This helix swapping is thus a major determinant for the formation of the decameric structure of FSA.

Other Key Enzymes Directly Modulating this compound Metabolism

The concentration and fate of fructose-6-phosphate are controlled by several key enzymes that directly produce or consume it.

Phosphofructokinase-1 (PFK-1): PFK-1 is a central regulatory enzyme in glycolysis that catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.org This is considered the "committed" step of glycolysis. PFK-1 is an allosteric enzyme subject to complex regulation. It is activated by high levels of AMP and fructose-2,6-bisphosphate and inhibited by high levels of ATP, allowing the cell to control the rate of glycolysis based on its energy status. wikipedia.orgyoutube.com

Phosphoglucose (B3042753) Isomerase (PGI): This enzyme catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. wikipedia.org This reaction is crucial as it links the metabolism of glucose to the glycolytic pathway, preparing the six-membered glucose ring for the subsequent phosphorylation and cleavage reactions that require the five-membered fructose (B13574) ring structure.

Pyrophosphate-dependent phosphofructokinase (PFP or PPi-PFK): Found in some plants and bacteria, this enzyme also catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. nih.gov However, it uses pyrophosphate (PPi) as the phosphoryl donor instead of ATP. This enzyme can operate in both the glycolytic and gluconeogenic directions. nih.gov

Phosphoglucose Isomerase (GPI) Catalysis

Phosphoglucose Isomerase (PGI), also known as Glucose-6-phosphate Isomerase, is a dimeric enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate. ebi.ac.uk This reaction is a crucial step in both glycolysis and gluconeogenesis, driven by the relative concentrations of the substrate and product. proteopedia.org The catalytic mechanism of PGI is a well-studied example of acid-base catalysis. proteopedia.orgnih.gov

Ring Opening: The process initiates with the binding of the cyclic form of the substrate (either G6P or F6P) to the active site. An enzymatic acid, proposed to be a histidine residue (His388), catalyzes the opening of the pyranose ring of G6P to its linear, open-chain form. proteopedia.orgresearchgate.net

Isomerization: This step involves the conversion of the aldose (G6P) to a ketose (F6P) via a cis-enediol intermediate. ebi.ac.uknih.gov A key glutamic acid residue (Glu357) acts as a general base, abstracting a proton from the C2 carbon of G6P. This same residue then acts as a general acid, donating a proton to the C1 carbon of the intermediate to form F6P. nih.govresearchgate.net The positively charged side chain of an arginine residue (Arg272) helps to stabilize the negative charge of the enediol intermediate. nih.gov

Ring Closing: The histidine residue (His388) then acts as a general base, abstracting a proton from the C5 hydroxyl group, which facilitates the nucleophilic attack of the C5 oxygen on the C2 carbonyl carbon, leading to the formation of the five-membered furanose ring of F6P. researchgate.net

Mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism.

| Residue | Proposed Role in Catalysis |

| His388 | Acts as a general acid for ring opening and a general base for ring closing. proteopedia.orgresearchgate.net |

| Glu357 | Functions as the primary catalytic acid-base for the isomerization step, transferring a proton between C1 and C2. nih.govresearchgate.net |

| Arg272 | Stabilizes the cis-enediol intermediate through electrostatic interactions. nih.gov |

| Lys518 | Also proposed to act as an enzymatic acid to catalyze ring opening. proteopedia.org |

| Glu217 | Thought to polarize His389' (from the other subunit in the dimer), which is essential for the ring-opening step. aip.org |

The enzyme can utilize both α and β anomers of its substrates, although it shows a preference for the α-anomer of glucopyranose-6-P. researchgate.net The ability to accommodate both anomers suggests a degree of flexibility in the active site. researchgate.net

6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) Functionality

6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a unique bifunctional enzyme that plays a pivotal role in the regulation of glycolysis and gluconeogenesis. johnshopkins.eduwikipedia.org It exists as a homodimer where each polypeptide chain contains two distinct catalytic domains: a kinase domain that synthesizes fructose-2,6-bisphosphate (F-2,6-P2) and a phosphatase domain that degrades it. wikipedia.orgnih.gov

Kinase Activity (PFK-2): The kinase domain catalyzes the transfer of a phosphate group from ATP to the C2 position of fructose-6-phosphate, yielding fructose-2,6-bisphosphate and ADP. johnshopkins.eduwikipedia.org

Reaction: Fructose-6-phosphate + ATP → Fructose-2,6-bisphosphate + ADP

This reaction proceeds through the formation of a phosphohistidine intermediate within the active site. wikipedia.org The product, F-2,6-P2, is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.govwikipedia.org By increasing the concentration of F-2,6-P2, PFK-2 activity stimulates the glycolytic pathway. nih.gov

Phosphatase Activity (FBPase-2): The phosphatase domain catalyzes the hydrolysis of the phosphate group at the C2 position of fructose-2,6-bisphosphate, regenerating fructose-6-phosphate and releasing inorganic phosphate (Pi). johnshopkins.edu

Reaction: Fructose-2,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi

The FBPase-2 reaction also involves a phosphoenzyme intermediate. nih.gov This activity reduces the levels of the allosteric activator F-2,6-P2, thereby decreasing the rate of glycolysis and favoring gluconeogenesis. johnshopkins.edu

The dual functionality of this enzyme allows for fine-tuned control over the intracellular concentration of F-2,6-P2. johnshopkins.edu The relative activity of the kinase and phosphatase domains is regulated by covalent modification, specifically phosphorylation and dephosphorylation, in response to hormonal signals. diabetesjournals.orgtaylorandfrancis.com

| Hormonal Signal | Enzyme State | Active Domain | Effect on F-2,6-P2 Levels | Metabolic Outcome |

| Insulin (High blood glucose) | Dephosphorylated | PFK-2 (Kinase) | Increase | Glycolysis stimulated taylorandfrancis.comyoutube.com |

| Glucagon (Low blood glucose) | Phosphorylated | FBPase-2 (Phosphatase) | Decrease | Gluconeogenesis favored nih.govquora.com |

In the liver, glucagon triggers a cAMP-dependent protein kinase cascade that phosphorylates a specific serine residue on the bifunctional enzyme. diabetesjournals.org This phosphorylation event inactivates the kinase domain and activates the phosphatase domain, leading to a drop in F-2,6-P2 levels. nih.govdiabetesjournals.org Conversely, insulin activates a phosphoprotein phosphatase that removes this phosphate group, activating the kinase domain and inhibiting the phosphatase domain, thereby increasing F-2,6-P2 levels and promoting glycolysis. taylorandfrancis.comyoutube.com

Transketolase (TKL) and Transaldolase (TAL) in Pentose (B10789219) Phosphate Pathway Interconversions

The non-oxidative phase of the pentose phosphate pathway (PPP) is responsible for the interconversion of various sugar phosphates, providing a crucial link between the PPP and glycolysis. wikipedia.org Two key enzymes in this phase, transketolase and transaldolase, utilize fructose-6-phosphate as either a substrate or a product to reshuffle carbon skeletons. berkeley.edu

Transketolase (TKL): Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor to an aldose acceptor. berkeley.edupediaa.com Fructose-6-phosphate can be formed in a reaction catalyzed by transketolase.

Reaction Example: Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate quizlet.com

In this reaction, transketolase transfers a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, generating F6P and glyceraldehyde-3-phosphate. quizlet.com The TPP cofactor is essential for stabilizing the two-carbon carbanion intermediate during the transfer. berkeley.edu

Transaldolase (TAL): Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. berkeley.edupediaa.com Unlike transketolase, it does not require a cofactor. The mechanism involves the formation of a Schiff base intermediate between the ketose substrate and a lysine residue in the enzyme's active site. nih.govebi.ac.uk Fructose-6-phosphate is a key substrate for this enzyme.

Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate quizlet.com

In this reversible reaction, a three-carbon unit is transferred from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate. quizlet.com

The coordinated actions of transketolase and transaldolase allow for the flexible interconversion of three, four, five, six, and seven-carbon sugar phosphates, ensuring that the cell's needs for NADPH, ribose-5-phosphate, and glycolytic intermediates are met. wikipedia.orgmit.edu

| Enzyme | Cofactor | Carbon Unit Transferred | F6P Role | Key Mechanistic Feature |

| Transketolase | Thiamine Pyrophosphate (TPP) | Two-carbon ketol unit | Product/Substrate | TPP-stabilized carbanion intermediate berkeley.edu |

| Transaldolase | None | Three-carbon dihydroxyacetone unit | Product/Substrate | Schiff base intermediate with an active site lysine nih.govebi.ac.uk |

Regulatory Mechanisms Governing Dl Fructose 6 Phosphate Metabolism

Allosteric Control of Key Enzymes Involved in DL-Fructose-6-phosphate Flux

Allosteric regulation provides a rapid and sensitive means of adjusting enzyme activity in response to fluctuating levels of metabolic intermediates. This immediate feedback allows for the precise control of the conversion of this compound to and from Fructose-1,6-bisphosphate.

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the essentially irreversible phosphorylation of Fructose-6-phosphate (B1210287) to Fructose-1,6-bisphosphate. wikipedia.org Its activity is tightly controlled by several allosteric effectors that signal the cell's energy status. wikipedia.org

Adenosine Nucleotides (ATP, ADP, AMP): The ratio of ATP to AMP and ADP is a primary indicator of the cell's energy charge. High levels of ATP, signifying an energy-rich state, allosterically inhibit PFK-1 by binding to a regulatory site distinct from the catalytic site, thereby decreasing the enzyme's affinity for its substrate, Fructose-6-phosphate. wikipedia.orgproteopedia.org Conversely, high concentrations of AMP and ADP, indicative of a low energy state, act as allosteric activators. proteopedia.orgnih.gov They bind to the same allosteric site and relieve the inhibition caused by ATP, stimulating glycolytic flux to generate more ATP. wikipedia.orgproteopedia.org

Fructose-2,6-bisphosphate: This is the most potent allosteric activator of PFK-1 in eukaryotes. wikipedia.orgbyjus.com Its binding significantly increases the affinity of PFK-1 for Fructose-6-phosphate and counteracts the inhibitory effect of ATP. wikipedia.org The concentration of Fructose-2,6-bisphosphate is itself regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which is under hormonal control. diabetesjournals.org

Citrate (B86180): An intermediate of the citric acid cycle, citrate acts as an allosteric inhibitor of PFK-1. bionity.com High levels of citrate signal that the citric acid cycle is saturated with substrate and that biosynthetic precursors are abundant. This feedback inhibition prevents the excessive breakdown of glucose through glycolysis when the cell's energy and biosynthetic needs are met.

Phosphoenolpyruvate (PEP): In many bacteria, phosphoenolpyruvate, a downstream product of glycolysis, acts as an allosteric inhibitor of PFK-1. portlandpress.com This represents a form of feedback inhibition to regulate the glycolytic pathway.

| Metabolite | Regulatory Effect on PFK-1 | Cellular Condition Signaled |

| ATP | Allosteric Inhibitor | High energy charge |

| ADP | Allosteric Activator | Low energy charge |

| AMP | Allosteric Activator | Low energy charge |

| Fructose-2,6-bisphosphate | Potent Allosteric Activator | High glucose availability |

| Citrate | Allosteric Inhibitor | Abundant biosynthetic precursors |

| Phosphoenolpyruvate | Allosteric Inhibitor (in bacteria) | High glycolytic flux |

Fructose-1,6-bisphosphatase (FBPase) catalyzes the opposing reaction to PFK-1, the hydrolysis of Fructose-1,6-bisphosphate to Fructose-6-phosphate, a key step in gluconeogenesis. nih.gov To prevent a futile cycle of glycolysis and gluconeogenesis from occurring simultaneously, FBPase is also subject to stringent allosteric regulation.

The primary allosteric inhibitors of FBPase are AMP and Fructose-2,6-bisphosphate. nih.govmdpi.com High levels of AMP, indicating a low energy state, inhibit FBPase, thus conserving energy by shutting down the energy-consuming process of gluconeogenesis when ATP is scarce. mdpi.com Fructose-2,6-bisphosphate, the potent activator of PFK-1, is a strong inhibitor of FBPase. nih.govebi.ac.uk This reciprocal regulation ensures that when glycolysis is active, gluconeogenesis is suppressed, and vice versa. expertsmind.com

In plants and some protists, an alternative enzyme, pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), can catalyze the reversible interconversion of Fructose-6-phosphate and Fructose-1,6-bisphosphate using pyrophosphate (PPi) instead of ATP. wikipedia.org This enzyme is potently activated by Fructose-2,6-bisphosphate. wikipedia.org The concentration of Fructose-2,6-bisphosphate in plant tissues can be of the same order of magnitude as the PFP subunits, indicating that this regulation is physiologically significant. nih.gov The activation of PFP by Fructose-2,6-bisphosphate plays a crucial role in regulating glycolytic and gluconeogenic carbon flow in the cytosol of plant cells. wikipedia.org

Transcriptional and Gene Expression Regulation of this compound Enzymes

In addition to rapid allosteric control, the metabolism of this compound is also regulated at the level of gene expression, providing a long-term adaptive response to developmental and environmental cues.

In common wheat (Triticum aestivum), the enzymes that interconvert Fructose-6-phosphate and Fructose-1,6-bisphosphate are encoded by multigene families. A genome-wide study identified 24 genes encoding ATP-dependent phosphofructokinase (TaPFK), 13 genes for fructose-1,6-bisphosphatase (TaFBP), and 12 genes for pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase (TaPFP). cas.cz

Transcriptome data revealed distinct expression patterns for these genes across different developmental stages of wheat. cas.cz The expression levels of these gene families are ranked as follows: TacyFBP-1 > TacpFBP-1 > TaPFPα-2 ≈ TaPFPβ >> TaPFK-1 ≈ TaPFK-5 >> all remaining genes. cas.cz This indicates that different isoforms of these enzymes may have specialized roles in various tissues and under different physiological conditions. For instance, knockout lines of tapfp genes in wheat showed decreased plant height, anther length, and grain mass, highlighting the importance of PFP in wheat growth and development. cas.cz

| Gene Family | Number of Genes in Wheat | Notable Expression Patterns |

| TaPFK | 24 | TaPFK-1 and TaPFK-5 are among the more highly expressed members. |

| TaFBP | 13 | TacyFBP-1 and TacpFBP-1 show the highest expression levels. |

| TaPFP | 12 | TaPFPα-2 and TaPFPβ are highly expressed. |

Beyond its well-established role as an allosteric effector, Fructose-2,6-bisphosphate also influences the gene expression of key metabolic enzymes. nih.gov In hepatocytes, Fructose-2,6-bisphosphate is essential for the glucose-induced transcription of glucose-6-phosphatase and other target genes of the carbohydrate-response element-binding protein (ChREBP). portlandpress.comresearchgate.net Selective depletion of Fructose-2,6-bisphosphate inhibits the recruitment of ChREBP to the promoter of the glucose-6-phosphatase gene. portlandpress.com

Furthermore, elevated levels of Fructose-2,6-bisphosphate in the liver have been shown to increase the gene expression and protein amount of glucokinase, while decreasing that of glucose-6-phosphatase. nih.govoup.com These coordinated changes in gene expression demonstrate a broader role for Fructose-2,6-bisphosphate in regulating glucose metabolism at the transcriptional level, complementing its immediate allosteric effects. nih.gov

Post-Translational Modifications Affecting this compound Enzyme Activity

The activities of enzymes that catalyze the production and consumption of fructose-6-phosphate are dynamically modulated by various post-translational modifications (PTMs). These modifications serve as rapid and reversible switches to fine-tune metabolic pathways in response to cellular signals. Key enzymes subject to such regulation include phosphofructokinase-1 (PFK1), fructose-1,6-bisphosphatase (FBPase), and the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).

Phosphorylation: This is a primary mechanism for regulating the bifunctional enzyme PFK-2/FBPase-2, which synthesizes and degrades fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of PFK1. wikipedia.orgnih.gov Hormonal signals, such as glucagon, trigger a signaling cascade that leads to the phosphorylation of PFK-2/FBPase-2 by protein kinase A (PKA). wikipedia.orgnih.gov This phosphorylation event inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in F-2,6-BP levels and consequently, a reduction in the rate of glycolysis. wikipedia.orgnih.gov Conversely, dephosphorylation of the enzyme, promoted by insulin, activates the kinase activity. wikipedia.org In some isoforms, such as PFKFB3, phosphorylation at different sites by kinases like AMP-activated protein kinase (AMPK) can enhance its kinase activity, thereby promoting glycolysis. researchgate.net Fructose-1,6-bisphosphatase can also be regulated by phosphorylation, with studies showing that increased threonine phosphorylation can lead to the suppression of its activity. mdpi.com

O-GlcNAcylation: This modification involves the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine or threonine residues. In the context of cancer metabolism, PFK1 has been shown to be O-GlcNAcylated at serine 529. aacrjournals.org This modification, which is often elevated in tumor cells, suppresses PFK1 activity. aacrjournals.org The inhibition of PFK1 by O-GlcNAcylation can lead to a metabolic switch, redirecting glucose flux from glycolysis into the pentose (B10789219) phosphate (B84403) pathway to support biosynthesis and redox balance. aacrjournals.org

Proteolytic Cleavage: Research has indicated that PFK1 can undergo proteolytic cleavage in tumorigenic cell lines. nih.gov This process results in the formation of a shorter, active fragment of the enzyme that is no longer sensitive to the allosteric inhibition by ATP and citrate. nih.gov This loss of regulatory control contributes to the high glycolytic rates observed in cancer cells, a phenomenon known as the Warburg effect. nih.govfrontiersin.org

Acetylation: The PFKFB3 isoenzyme is also regulated by acetylation. Acetylation of Lys472/473 by PCAF and GCN5 leads to the sequestration of PFKFB3 in the cytoplasm, which facilitates its phosphorylation by AMPK and subsequent activation of its kinase activity. researchgate.net

Ubiquitination: Polyubiquitination of PFKFB3 on Lys142 targets the enzyme for proteasomal degradation. researchgate.net This modification can shift glucose metabolism from glycolysis towards the pentose phosphate pathway. researchgate.net

Methylation: Asymmetrical dimethylation of PFKFB3 on Arginine 131 and Arginine 134 has a stabilizing effect on the protein. researchgate.net

The following table summarizes the key post-translational modifications affecting enzymes involved in fructose-6-phosphate metabolism:

| Enzyme | Modification | Site | Effect on Activity | Reference |

|---|---|---|---|---|

| Phosphofructokinase-1 (PFK1) | O-GlcNAcylation | Serine 529 | Inhibition | aacrjournals.org |

| Phosphofructokinase-1 (PFK1) | Proteolytic Cleavage | C-terminus | Activation (loss of allosteric inhibition) | nih.gov |

| PFK-2/FBPase-2 (PFKFB) | Phosphorylation | - | Inactivates kinase, activates phosphatase (isoform-dependent) | wikipedia.orgnih.gov |

| Fructose-1,6-bisphosphatase (FBPase) | Phosphorylation | Threonine residues | Inhibition | mdpi.com |

| PFKFB3 | Phosphorylation | Serine 461 | Activation of kinase activity | researchgate.net |

| PFKFB3 | Acetylation | Lysine 472/473 | Promotes cytoplasmic localization and subsequent phosphorylation | researchgate.net |

| PFKFB3 | Ubiquitination | Lysine 142 | Proteasomal degradation | researchgate.net |

| PFKFB3 | Methylation | Arginine 131/134 | Stabilization | researchgate.net |

Cellular and Organismal Roles of Dl Fructose 6 Phosphate Beyond Direct Energy Production

Biosynthetic Precursor Functions of DL-Fructose-6-phosphate

This compound is a key substrate for the synthesis of a wide array of biomolecules. By being channeled into various metabolic pathways, it provides the carbon skeletons for nucleic acids, lipids, amino acids, and complex carbohydrates.

Nucleic Acid Synthesis via Ribose-5-phosphate

This compound is a crucial precursor for the synthesis of nucleic acids through its connection to the pentose (B10789219) phosphate (B84403) pathway (PPP). F6P can be reversibly converted to glucose-6-phosphate (G6P), the entry point for the oxidative phase of the PPP. nih.gov This pathway's primary products include ribose-5-phosphate (R5P), the sugar backbone of nucleotides, and NADPH. nih.govfrontiersin.org

The non-oxidative phase of the PPP can also synthesize R5P from F6P and another glycolytic intermediate, glyceraldehyde-3-phosphate. wikipedia.org This allows cells to produce R5P for DNA and RNA synthesis, a process vital for cell proliferation and repair, independently of the oxidative phase of the PPP. frontiersin.orgkhanacademy.org The generation of R5P from F6P underscores the integral role of this fructose (B13574) phosphate ester in providing the fundamental building blocks for genetic material. portlandpress.com

| Precursor | Pathway | Key Product | Ultimate Biomolecule |

|---|---|---|---|

| This compound | Pentose Phosphate Pathway (via Glucose-6-phosphate) | Ribose-5-phosphate | Nucleic Acids (DNA, RNA) |

Fatty Acid and Sterol Biosynthesis

The metabolism of this compound is intricately linked to the biosynthesis of fatty acids and sterols. Fructose metabolism, which can lead to the formation of F6P, has been shown to stimulate lipogenesis. nih.gov The breakdown of F6P through glycolysis yields acetyl-CoA, the primary building block for fatty acid synthesis. oup.com

Furthermore, the pentose phosphate pathway, which utilizes the isomer of F6P, glucose-6-phosphate, is a major source of NADPH. nih.gov NADPH is the essential reducing agent required for the synthesis of fatty acids, sterols, and other lipids. nih.govfrontiersin.org Therefore, by providing both the carbon precursors (via acetyl-CoA) and the necessary reducing power (via NADPH), this compound plays a significant role in lipid biosynthesis.

Amino Acid Precursors

This compound serves as an indirect precursor for the synthesis of several non-essential amino acids. Intermediates of the glycolytic pathway, for which F6P is a key component, can be diverted to produce the carbon backbones of amino acids. For instance, 3-phosphoglycerate, derived from the metabolism of F6P, is a precursor for the synthesis of serine, which in turn can be converted to glycine and cysteine.

Additionally, erythrose-4-phosphate, an intermediate of the non-oxidative pentose phosphate pathway that can be produced from F6P, is a precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. The pentose phosphate pathway also provides the precursor for histidine biosynthesis. wikipedia.org

| Metabolic Pathway | Intermediate Derived from F6P Metabolism | Resulting Amino Acid(s) |

|---|---|---|

| Glycolysis | 3-Phosphoglycerate | Serine, Glycine, Cysteine |

| Pentose Phosphate Pathway | Erythrose-4-phosphate | Phenylalanine, Tyrosine, Tryptophan |

| Pentose Phosphate Pathway | Ribose-5-phosphate | Histidine |

Glycogen (B147801) and Starch Synthesis

In organisms that store glucose, such as animals and plants, this compound is a key player in the synthesis of glycogen and starch, respectively. F6P is readily isomerized to glucose-6-phosphate (G6P) by the enzyme phosphoglucose (B3042753) isomerase. wikipedia.org G6P is then converted to glucose-1-phosphate, which is the direct precursor for the synthesis of UDP-glucose, the activated form of glucose used in glycogen and starch synthesis. nih.gov This pathway allows for the storage of excess carbohydrates in a polymeric form for later use as an energy source. The reversible nature of the isomerization between F6P and G6P allows for a dynamic regulation of carbon flux towards either energy production or storage. wikipedia.org

Hyaluronic Acid Production Mediated by Hexosamine Pathway

This compound is the entry point for the hexosamine biosynthesis pathway (HBP), which is responsible for the production of amino sugars. ebi.ac.uk The first and rate-limiting step of the HBP is the conversion of F6P and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govresearchgate.net Glucosamine-6-phosphate is then further metabolized to UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of glycosaminoglycans, including hyaluronic acid. nih.govpnas.org Hyaluronic acid is a major component of the extracellular matrix and is involved in various cellular processes such as cell signaling, proliferation, and migration. pnas.org Thus, the flux of F6P into the HBP directly influences the production of this vital biopolymer. youtube.com

Role in Cellular Redox Homeostasis through NADPH Generation from Pentose Phosphate Pathway

This compound plays a critical role in maintaining cellular redox homeostasis through its connection to the pentose phosphate pathway (PPP). By being converted to glucose-6-phosphate (G6P), F6P fuels the oxidative branch of the PPP, which is the primary source of cellular NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govmdpi.com

NADPH is a crucial reducing equivalent that serves as a cofactor for many antioxidant enzymes, most notably glutathione reductase. uomus.edu.iq This enzyme is essential for maintaining a reduced pool of glutathione, a major cellular antioxidant that detoxifies reactive oxygen species (ROS). uomus.edu.iq By providing the necessary NADPH, the metabolism of F6P via the PPP helps to protect cells from oxidative damage caused by ROS. nih.govmdpi.com This is particularly important in cells under high oxidative stress. The PPP has been identified as a major regulator of cellular redox homeostasis. frontiersin.org

| Metabolic Intermediate | Pathway | Key Product | Function in Redox Homeostasis |

|---|---|---|---|

| This compound (via Glucose-6-phosphate) | Pentose Phosphate Pathway (Oxidative Branch) | NADPH | Cofactor for glutathione reductase, regeneration of reduced glutathione, detoxification of reactive oxygen species. |

This compound in Cellular Signaling Pathways

This compound (F6P), a key intermediate in glycolysis, also plays a significant role in cellular signaling, extending its functions beyond direct energy production. It serves as a crucial branching point, diverting glucose metabolism into pathways that generate molecules integral to cell growth, proliferation, and survival.

MTOR Cell Signaling Pathway Activation

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. While the activation of mTOR complex 1 (mTORC1) is intricately linked to nutrient availability, the precise role of this compound is a subject of ongoing research. Some studies suggest that fructose metabolism can activate the mTORC1 signaling pathway. This activation can occur through various mechanisms, including the production of ATP and biomass, which are essential for cell growth and proliferation.

In certain cellular contexts, such as pancreatic ductal adenocarcinoma (PDAC) cells, fructose metabolism has been shown to activate the AMP-activated protein kinase (AMPK)–mTORC1 signaling pathway. This activation helps to inhibit autophagic cell death induced by glucose deficiency, thereby promoting cell survival and tumor progression nih.gov. However, other studies have indicated that fructose can acutely and transiently suppress mTORC1 signaling. This suggests that the effect of fructose and its metabolites, like F6P, on mTORC1 may be context-dependent, varying with cell type, metabolic state, and the duration of exposure nih.gov. The constitutive activation of mTORC1 has been shown to have different effects on lipogenic gene expression depending on whether the metabolic precursor is fructose or glucose, highlighting the distinct signaling pathways engaged by these sugars nih.gov.

Intermediary in Hexosamine Pathway-Related Signaling

This compound is a key substrate for the hexosamine biosynthesis pathway (HBP), a metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) nih.govfrontiersin.org. This pathway begins with the conversion of F6P and glutamine to glucosamine-6-phosphate and glutamate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) frontiersin.orgnih.gov. UDP-GlcNAc, the end-product of the HBP, is a critical substrate for post-translational modifications of proteins, namely N-linked and O-linked glycosylation (O-GlcNAcylation) nih.gov.

O-GlcNAcylation is a dynamic and reversible modification that plays a crucial role in regulating the activity, localization, and stability of numerous nuclear and cytosolic proteins. By serving as a substrate for the HBP, F6P links glucose metabolism to the regulation of a wide array of cellular processes, including signal transduction, transcription, and cell survival. Increased flux through the HBP, and consequently elevated levels of O-GlcNAcylation, has been implicated in various physiological and pathological conditions, including insulin resistance and the complications of diabetes mellitus youtube.com. The O-GlcNAcylation of signaling proteins can alter their function and contribute to the development of these conditions youtube.com.

Tissue-Specific Metabolic Dynamics of this compound

The metabolism of this compound varies significantly across different tissues, reflecting their distinct metabolic roles and enzymatic machinery.

Hepatic Metabolism and Phosphorylation Dynamics

In the liver, fructose is primarily metabolized through a pathway that differs from that in other tissues. Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate by fructokinase (also known as ketohexokinase) nih.govresearchgate.net. This step bypasses the main rate-limiting enzyme of glycolysis, phosphofructokinase-1, leading to a rapid and unregulated flux of fructose metabolites into the glycolytic pathway nih.gov. Fructose-1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate. Both DHAP and glyceraldehyde-3-phosphate can then enter glycolysis or be used for gluconeogenesis and lipogenesis researchgate.net.

This compound is an intermediate in the hepatic metabolism of glucose and can also be formed from fructose-1-phosphate via a series of reactions. The binding of glucokinase to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase in the liver coordinates glucose phosphorylation and glycolysis, influencing the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 oup.com. The rapid and less-regulated metabolism of fructose in the liver can lead to an accumulation of intermediates that can be shunted into de novo lipogenesis, contributing to hepatic steatosis and insulin resistance researchgate.net.

Role in Muscle and Adipose Tissue Metabolism

In contrast to the liver, muscle and adipose tissue primarily metabolize fructose through the action of hexokinase nih.govyoutube.com. Hexokinase phosphorylates fructose to produce this compound, which then directly enters the glycolytic pathway nih.govnih.gov. However, hexokinase has a much higher affinity for glucose than for fructose. Therefore, in the presence of glucose, the phosphorylation of fructose by hexokinase is competitively inhibited nih.gov.

In adipose tissue, the metabolism of fructose to F6P can have significant implications for cellular function. Adipocytes lack fructokinase, and the F6P produced can be converted to glucose-6-phosphate, which can then enter the pentose phosphate pathway or stimulate the intracellular production of glucocorticoids nih.gov. While high-fat diets tend to impact hepatic glucose and lipid metabolism more profoundly, high-fructose diets can also lead to metabolic dysregulation in adipose tissue frontiersin.org.

The table below summarizes the key differences in fructose metabolism in the liver versus muscle and adipose tissue.

| Feature | Liver | Muscle and Adipose Tissue |

| Primary Phosphorylating Enzyme | Fructokinase (Ketohexokinase) | Hexokinase |

| Initial Phosphorylation Product | Fructose-1-phosphate | Fructose-6-phosphate |

| Regulation of Initial Phosphorylation | Largely unregulated, bypasses phosphofructokinase-1 | Competitively inhibited by glucose |

| Primary Metabolic Fates | Glycolysis, gluconeogenesis, de novo lipogenesis | Glycolysis, pentose phosphate pathway |

Plant Carbon Partitioning and Sucrose (B13894) Accumulation (e.g., Sugarcane, Arabidopsis)

In plants, this compound is a pivotal metabolite in the partitioning of photosynthetically fixed carbon between starch synthesis for storage and sucrose synthesis for transport. The synthesis of sucrose occurs in the cytoplasm and involves the enzyme sucrose-phosphate synthase (SPS), which catalyzes the reaction between F6P and UDP-glucose to form sucrose-6-phosphate mdpi.comnih.gov. Sucrose-6-phosphate is then dephosphorylated to sucrose.

In Arabidopsis thaliana, the activity of SPS is a key determinant of carbon partitioning. Transgenic Arabidopsis plants with decreased activity of fructose-6-phosphate,2-kinase/fructose-2,6-bisphosphatase, which leads to lower levels of the regulatory molecule fructose-2,6-bisphosphate, show altered carbon partitioning in favor of sucrose formation nih.gov. Conversely, decreased expression of SPS in Arabidopsis inhibits sucrose synthesis oipub.com. Overexpression of sucrose synthase, an enzyme that can also be involved in sucrose metabolism, has been shown to increase cellulose production in poplar, indicating a shift in carbon partitioning towards cell wall biosynthesis pnas.org.

The table below details the key enzymes and their roles in plant carbon partitioning involving this compound.

| Enzyme | Role in Carbon Partitioning | Organism Example(s) |

| Sucrose-Phosphate Synthase (SPS) | Catalyzes the synthesis of sucrose-6-phosphate from F6P and UDP-glucose, a key step in sucrose biosynthesis. | Arabidopsis thaliana |

| Fructose-6-phosphate,2-kinase/Fructose-2,6-bisphosphatase | Regulates the level of fructose-2,6-bisphosphate, an important signaling molecule that influences the balance between sucrose and starch synthesis. | Arabidopsis thaliana |

| Sucrose Synthase (SuSy) | Can be involved in both sucrose synthesis and degradation, influencing the availability of UDP-glucose for cellulose synthesis. | Poplar |

This compound in Microbial Metabolic Adaptation and Diversity

This compound (F6P) is a central intermediate in the carbohydrate metabolism of a vast array of microorganisms, playing a pivotal role that extends beyond its direct involvement in energy production through glycolysis. Its position as a key metabolic node allows microbes to adapt to diverse nutritional environments and contributes significantly to the metabolic diversity observed across different microbial species. F6P serves as a crucial precursor for various biosynthetic pathways and is a key substrate in alternative metabolic routes that are characteristic of specific microbial groups. This section explores the multifaceted roles of F6P in the metabolic adaptation and diversity of bacteria, with a focus on its metabolism in representative bacteria, its role in specialized pathways, and its significance within the complex ecosystem of the human gut microbiome.

Role in Bacterial Carbohydrate Metabolism (e.g., E. coli, Staphylococcus aureus)

In bacteria such as Escherichia coli and Staphylococcus aureus, this compound is a critical intermediate in central carbon metabolism, linking the uptake and processing of various sugars to energy generation and biosynthesis.

In E. coli, fructose is primarily transported into the cell via the phosphotransferase system (PTS), which results in the formation of either fructose-1-phosphate or fructose-6-phosphate. The mannose PTS can also take up fructose, yielding intracellular fructose-6-phosphate. researchgate.net This F6P can then enter the glycolytic pathway to be converted to fructose-1,6-bisphosphate by the enzyme phosphofructokinase, a key regulatory step. researchgate.net The accumulation of F6P has been shown to have regulatory effects; for instance, a buildup of F6P can lead to the destabilization of the mRNA for the glucose transporter (ptsG), indicating a feedback mechanism to control sugar uptake. researchgate.net Furthermore, the metabolite fructose-1,6-bisphosphate, derived from F6P, acts as an inhibitor of the enzyme transaldolase in the pentose phosphate pathway, thereby influencing the flow of carbon towards nucleotide and amino acid biosynthesis. nih.gov